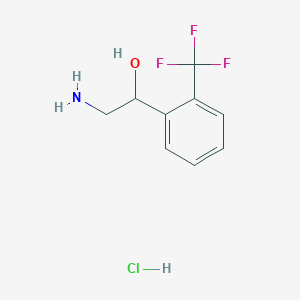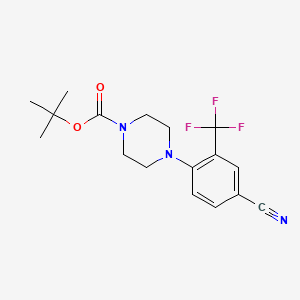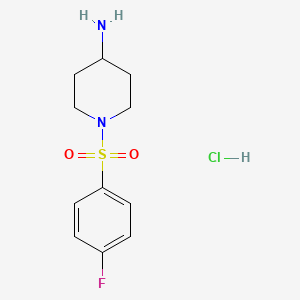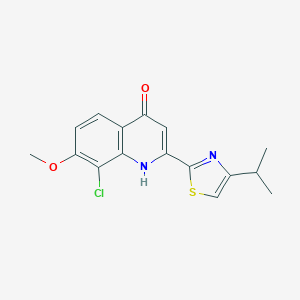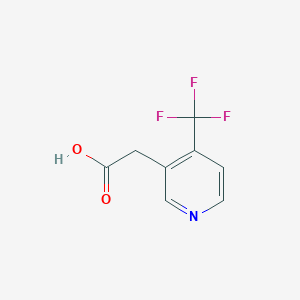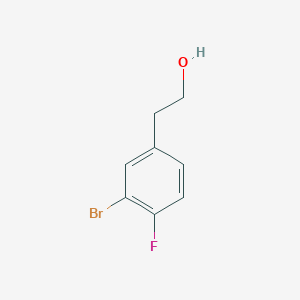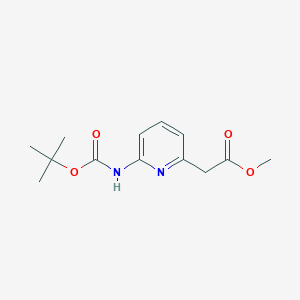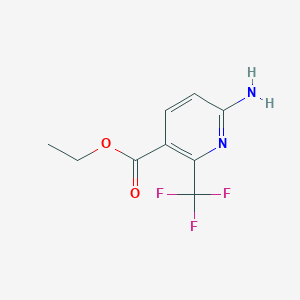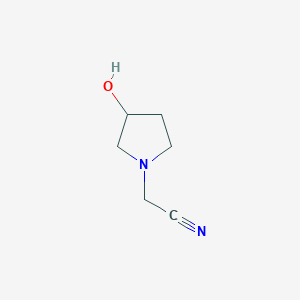
dPEG(R)8-SATA (S-乙酰基-dPEG(R)8-NHS 酯)
描述
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is a compound that contains an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . This compound is used in various applications, including the modification of proteins and peptides .
Synthesis Analysis
The acetyl-protected thiol is separated from the N-hydroxysuccinimidyl (NHS) ester by a short, single molecular weight, discrete chain length polyethylene glycol (dPEG®) spacer . This amphiphilic dPEG® spacer imparts water solubility to the product . One or more free primary amines on the target molecule can be reacted with dPEG®8-SATA to install a protected thiol connected to the molecule via the dPEG® linker .
Molecular Structure Analysis
The empirical formula of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is C25H43NO13S . It has a molecular weight of 597.67 .
Chemical Reactions Analysis
The acetyl group in dPEG®8-SATA is easily removed by mild chemical deprotection with hydroxylamine hydrochloride . This exposes the free thiol, which can then be used to form a disulfide or thiol ether bond to another molecule .
Physical And Chemical Properties Analysis
dPEG®8-SATA is a solid or viscous liquid at room temperature . It is water-soluble due to the presence of the dPEG® spacer . The compound is stable at a storage temperature of -20°C .
科学研究应用
生物分子的硫醇化
dPEG®8-SATA 是一种常用的硫醇化试剂,硫醇化是指向分子中添加一个硫醇基团的过程 . 这在修饰生物分子(如蛋白质和肽)中特别有用 .
生物分子的交联
除了硫醇化外,dPEG®8-SATA 还可用于生物分子的交联 . 交联是一个可以帮助稳定复杂结构的过程,例如蛋白质中发现的结构 .
增强水溶性
dPEG®8-SATA 中的 dPEG® 连接体赋予目标分子水溶性 . 这在生物应用中特别有用,因为水溶性会显著影响分子的行为和有效性 .
降低免疫原性
dPEG® 连接体的另一个优点是它可以降低目标分子的免疫原性 . 这在治疗应用中特别重要,因为降低免疫原性有助于防止不希望的免疫反应 .
精确的距离控制
dPEG®8-SATA 提供目标分子和乙酰基保护的硫醇基团之间的精确距离控制 . 这在分子空间排列重要的应用中特别有用 .
化学修饰
dPEG®8-SATA 通常用作化学修饰试剂 . 它可以与目标分子上的一个或多个游离伯胺反应,以安装一个通过 dPEG® 连接体连接到分子的受保护硫醇 .
作用机制
Target of Action
The primary target of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) are free primary amines on the target molecule . The compound can react with these amines to install a protected thiol connected to the molecule via the dPEG® linker .
Mode of Action
dPEG®8-SATA contains an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . The compound reacts with one or more free primary amines on the target molecule to install a protected thiol connected to the molecule via the dPEG® linker . The acetyl group is easily removed by mild chemical deprotection with hydroxylamine hydrochloride, exposing the free thiol, which can then be used to form a disulfide or thiol ether bond to another molecule .
Pharmacokinetics
The dpeg® linker imparts water solubility to the molecule, which could potentially enhance its bioavailability .
Result of Action
The result of dPEG®8-SATA’s action is the formation of a protected thiol connected to the target molecule via the dPEG® linker . This could potentially modify the target molecule’s function, stability, and interactions with other molecules.
Action Environment
The dPEG® spacer makes the molecule water soluble, allowing dPEG®8-SATA to dissolve and react in water without needing an organic solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by the aqueous environment and pH.
生化分析
Biochemical Properties
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) plays a crucial role in biochemical reactions due to its ability to react with primary amines on target molecules. The NHS ester group of dPEG®8-SATA reacts with free primary amines to form stable amide bonds, thereby installing a protected thiol group on the target molecule via the dPEG® linker . This reaction is commonly used to modify proteins, peptides, and other biomolecules. The dPEG® linker imparts water solubility and reduces immunogenicity, aggregation, and precipitation of crosslinked proteins . The acetyl group can be easily removed by mild chemical deprotection, exposing the free thiol for further reactions, such as forming disulfide or thiol ether bonds .
Cellular Effects
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) influences various cellular processes by modifying proteins and other biomoleculesFor example, the modification of cell surface proteins with dPEG®8-SATA can alter cell-cell interactions and receptor-mediated signaling . Additionally, the enhanced water solubility and reduced immunogenicity provided by the dPEG® linker can improve the biocompatibility of modified biomolecules, leading to more efficient cellular uptake and reduced immune responses .
Molecular Mechanism
The molecular mechanism of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) involves the formation of stable amide bonds between the NHS ester group and primary amines on target molecules . This reaction installs a protected thiol group on the target molecule via the dPEG® linker. The acetyl-protected thiol can be deprotected using hydroxylamine hydrochloride, exposing the free thiol for further reactions . The free thiol can then participate in disulfide or thiol ether bond formation with other thiol-reactive groups, enabling the crosslinking of biomolecules . This mechanism allows for precise control over the distance between the target molecule and the thiol group, facilitating specific biochemical modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) can change over time due to factors such as stability and degradation. dPEG®8-SATA is typically stable when stored at -20°C and protected from moisture . Prolonged exposure to ambient conditions can lead to degradation and reduced reactivity . In in vitro and in vivo studies, the long-term effects of dPEG®8-SATA on cellular function can vary depending on the specific application and experimental conditions . It is essential to optimize storage and handling conditions to maintain the stability and efficacy of dPEG®8-SATA in laboratory experiments .
Dosage Effects in Animal Models
The effects of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) in animal models can vary with different dosages. At lower dosages, dPEG®8-SATA may effectively modify target biomolecules without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage for each specific application to achieve the desired biochemical modifications while minimizing potential side effects .
Metabolic Pathways
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is involved in metabolic pathways that include the interaction with enzymes and cofactors. The NHS ester group reacts with primary amines, forming stable amide bonds and introducing a thiol group into the target molecule . This modification can affect metabolic flux and metabolite levels, depending on the specific biomolecules involved . The dPEG® linker enhances the solubility and stability of the modified biomolecules, facilitating their participation in various metabolic pathways .
Transport and Distribution
Within cells and tissues, dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is transported and distributed through interactions with transporters and binding proteins. The dPEG® linker imparts water solubility, allowing dPEG®8-SATA to dissolve and react in aqueous environments without the need for organic solvents . This property enhances the distribution and localization of dPEG®8-SATA within cells and tissues, facilitating its interaction with target biomolecules . The reduced immunogenicity of the dPEG® linker also contributes to improved biocompatibility and reduced immune responses .
Subcellular Localization
The subcellular localization of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) can influence its activity and function. The dPEG® linker and acetyl-protected thiol group can direct dPEG®8-SATA to specific cellular compartments or organelles . Post-translational modifications and targeting signals may further enhance the localization and activity of dPEG®8-SATA within cells . Understanding the subcellular localization of dPEG®8-SATA is essential for optimizing its use in biochemical applications and achieving precise modifications of target biomolecules .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO13S/c1-22(27)40-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-32-7-6-31-5-4-25(30)39-26-23(28)2-3-24(26)29/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUXUXSZGJYBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




